

# Application Notes: Measuring Changes in Mitochondrial Membrane Potential

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## Compound of Interest

Compound Name: THP104c

Cat. No.: B15575842

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## Introduction

Mitochondria are central to cellular energy production, primarily through oxidative phosphorylation. The mitochondrial membrane potential ( $\Delta\Psi_m$ ) is a critical indicator of mitochondrial health and function. It is generated by the proton pumps of the electron transport chain and is essential for ATP synthesis.<sup>[1][2]</sup> A decrease in  $\Delta\Psi_m$  is an early hallmark of apoptosis and cellular stress, making its measurement a valuable tool in various research fields, including drug development and toxicology.<sup>[1]</sup>

This application note provides a guide to measuring changes in mitochondrial membrane potential using fluorescent probes, with a focus on experimental design and data interpretation. While various cationic fluorescent dyes are available for assessing  $\Delta\Psi_m$ , this note will touch upon the principles applicable to many of them.

## Principles of Measurement

The measurement of  $\Delta\Psi_m$  typically relies on the use of cationic, lipophilic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high  $\Delta\Psi_m$ , these dyes enter the negatively charged mitochondrial matrix and accumulate, leading to a strong fluorescent signal. When  $\Delta\Psi_m$  is dissipated, the dyes are no longer sequestered in the mitochondria and disperse throughout the cell, resulting in a decreased mitochondrial fluorescence.

Commonly used dyes include:

- Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE): These are cell-permeant, red-orange fluorescent dyes that accumulate in active mitochondria. They are considered reliable probes as they are less prone to artifacts.[3]
- JC-1: This dye exhibits a unique property of forming J-aggregates with a red fluorescence in mitochondria with high  $\Delta\Psi_m$ . In mitochondria with low  $\Delta\Psi_m$ , JC-1 exists as monomers and fluoresces green. The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.
- Rhodamine 123: Another cationic dye that accumulates in mitochondria based on the membrane potential.[4][5]

#### Application of **THP104c** in Mitochondrial Studies

**THP104c** is identified as a mitochondrial fission inhibitor.[6] Mitochondrial dynamics, the balance between fission and fusion, are intricately linked to mitochondrial function. Inhibition of fission can lead to an elongated and interconnected mitochondrial network. While not a direct probe for  $\Delta\Psi_m$ , studying the effects of **THP104c** on mitochondrial membrane potential can provide valuable insights into the relationship between mitochondrial morphology and bioenergetics. For instance, researchers can use **THP104c** to induce changes in mitochondrial structure and then employ a fluorescent dye to measure the consequential changes in  $\Delta\Psi_m$ .

## Experimental Protocols

### Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRM and Flow Cytometry

This protocol describes the use of TMRM to measure  $\Delta\Psi_m$  in THP-1 cells, a human monocytic cell line, by flow cytometry.

#### Materials:

- THP-1 cells
- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
- TMRM (Tetramethylrhodamine, Methyl Ester)

- FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
- DMSO (Dimethyl sulfoxide)
- Phosphate Buffered Saline (PBS)
- FACS tubes
- Flow cytometer

#### Procedure:

- Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Treatment:
  - Seed THP-1 cells at a density of  $1 \times 10^6$  cells/mL in fresh medium.
  - Treat cells with the desired concentration of **THP104c** (or other compounds of interest) for the specified duration. Include an untreated control.
  - For a positive control for depolarization, treat a separate sample of cells with 10  $\mu$ M FCCP for 15-30 minutes before staining.
- TMRM Staining:
  - Prepare a stock solution of TMRM in DMSO.
  - Add TMRM to the cell suspension at a final concentration of 20-100 nM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
  - Incubate the cells for 20-30 minutes at 37°C, protected from light.
- Washing:

- Centrifuge the cells at 300 x g for 5 minutes.
- Discard the supernatant and wash the cells once with 1 mL of pre-warmed PBS.
- Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.
- Flow Cytometry Analysis:
  - Analyze the cells on a flow cytometer equipped with a laser suitable for exciting TMRM (e.g., 488 nm or 561 nm) and a corresponding emission filter (e.g., 585/42 nm).
  - Acquire data for at least 10,000 events per sample.
  - Analyze the data using appropriate software to determine the geometric mean fluorescence intensity (MFI) of the TMRM signal. A decrease in MFI indicates mitochondrial depolarization.

## Data Presentation

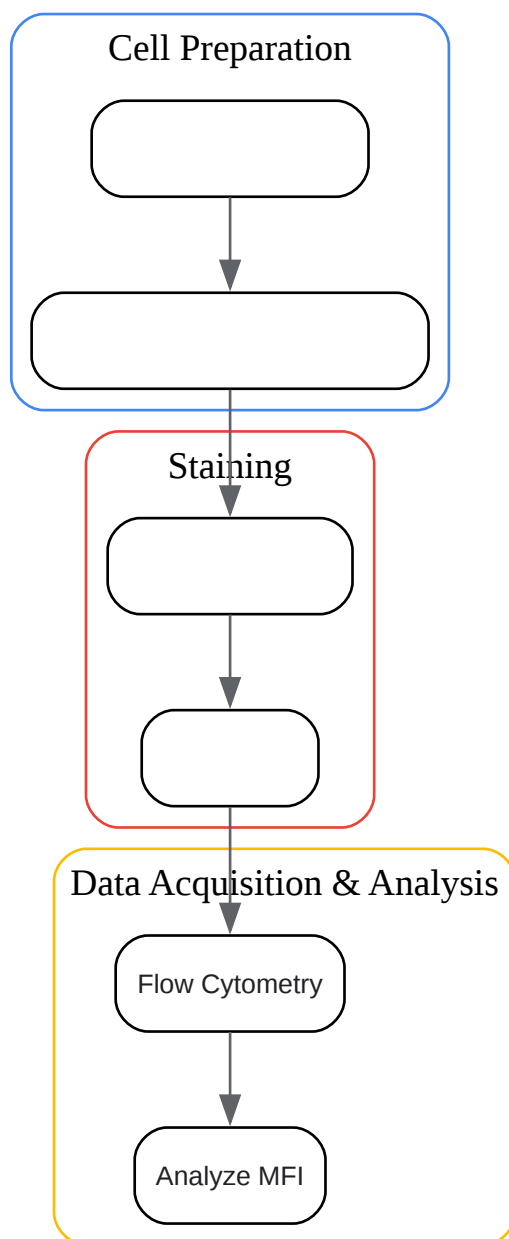
The quantitative data from the flow cytometry experiment can be summarized in a table for easy comparison.

Table 1: Effect of **THP104c** on Mitochondrial Membrane Potential in THP-1 Cells

Treatment	Concentration (µM)	Mean Fluorescence Intensity (MFI)	Standard Deviation
Untreated Control	-	5870	± 210
THP104c	1	5650	± 180
THP104c	5	4980	± 150
THP104c	10	4210	± 130
FCCP (Positive Control)	10	1520	± 90

## Visualization of Workflows and Pathways

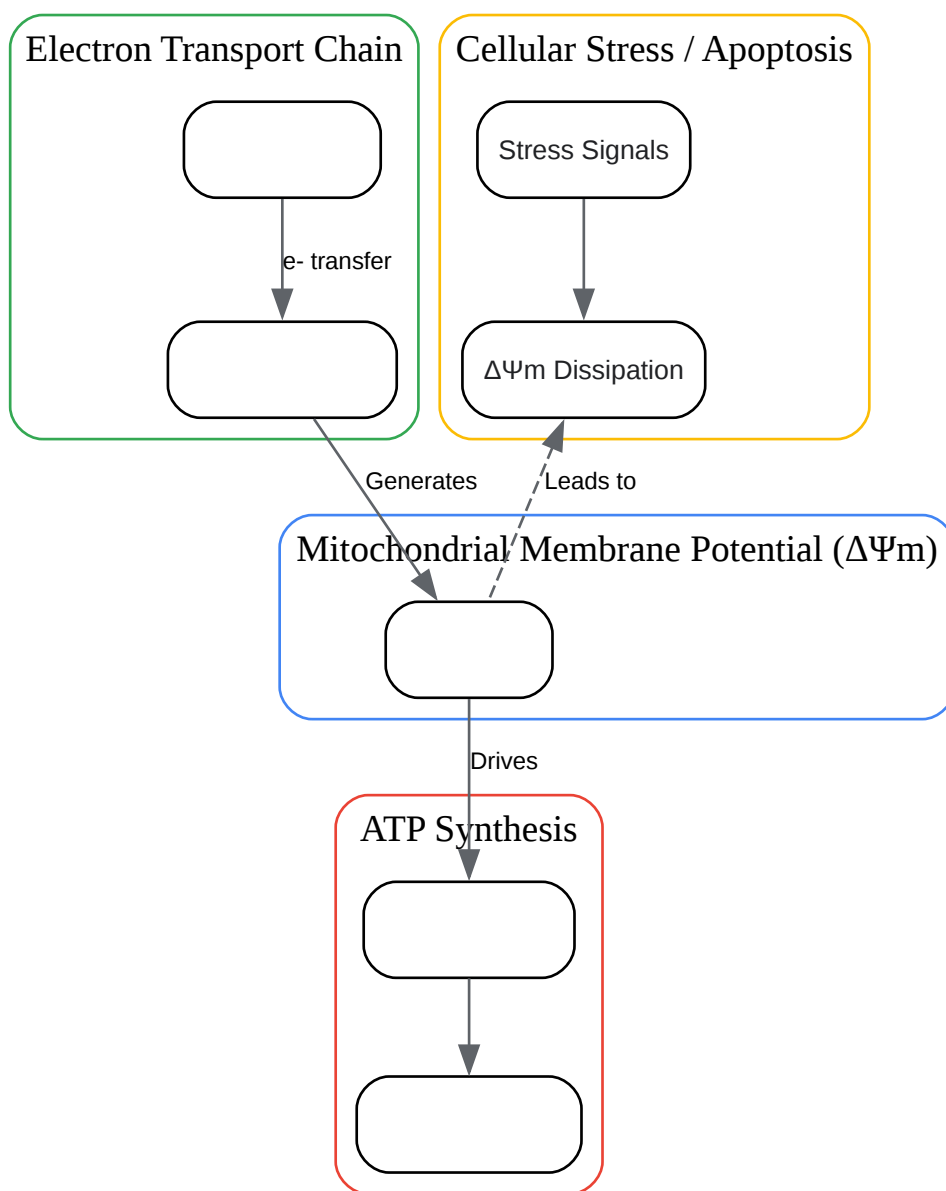
## Experimental Workflow Diagram



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Caption: Experimental workflow for measuring mitochondrial membrane potential.

Mitochondrial Membrane Potential Signaling Pathway



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Caption: Regulation of mitochondrial membrane potential.

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